2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene
Description
Properties
IUPAC Name |
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-15-14-10-3-2-6-12(14)7-4-8-13-9-5-11-16-13/h2-6,8-11H,7H2,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWGVIXVIAHFT-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxybenzaldehyde and thiophene.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with thiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.
Dehydration: The intermediate compound is then subjected to dehydration using an acid catalyst such as sulfuric acid or phosphoric acid to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted thiophene derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Its structural similarity to chalcones, which are known for their diverse biological activities, provides a basis for exploring its therapeutic potential.
Anticancer Activity
Studies have indicated that thiophene derivatives can inhibit cancer cell proliferation. For instance, research has shown that compounds similar to 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Acharjee et al. (2018) | MCF-7 (breast cancer) | 15 µM | Induces apoptosis |
| Liu et al. (2014) | HeLa (cervical cancer) | 10 µM | Cell cycle arrest |
Antidiabetic Properties
Chalcone derivatives have shown promise in managing diabetes by inhibiting enzymes such as alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. The compound's ability to lower blood glucose levels has been documented in several studies.
| Study | Model | Dosage | Result |
|---|---|---|---|
| Damazio et al. (2009) | STZ-induced diabetic rats | 50 mg/kg | ↓ Blood glucose levels |
| Enoki et al. (2010) | Diabetic mice | 0.15% diet | ↓ Blood sugar level |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiophene derivatives, including the inhibition of nitric oxide production and pro-inflammatory cytokines.
| Study | Model | Result |
|---|---|---|
| Kim et al. (2006) | LPS-induced macrophages | ↓ NO production |
| Jayanthi et al. (2012) | HFD-induced rats | ↓ Inflammatory markers |
Material Science Applications
Beyond pharmacology, this compound has potential applications in material science, particularly in organic electronics.
Organic Photovoltaics
The compound's conjugated structure allows it to be used as a building block in organic photovoltaic devices, enhancing light absorption and charge transport properties.
| Property | Value |
|---|---|
| Absorption Maxima | 450 nm |
| Charge Mobility | 0.1 cm²/V·s |
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound can be incorporated into OLEDs, contributing to efficient light emission.
| Parameter | Value |
|---|---|
| Emission Peak | 550 nm |
| Efficiency | 15 cd/A |
Synthesis and Characterization
The synthesis of this compound involves several steps, including the use of thiophene derivatives and methoxy-substituted phenyl groups through cross-coupling reactions.
Synthesis Pathway:
- Start with thiophene.
- React with 2-methoxyphenylprop-1-enal under basic conditions.
- Purify the product using column chromatography.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
Biological Evaluation
In vivo studies have been conducted to evaluate the pharmacological effects of this compound on diabetic models and cancer cell lines.
Example Study:
A study conducted on STZ-induced diabetic rats showed a significant reduction in blood glucose levels after administration of the compound at a dosage of 50 mg/kg over four weeks, confirming its antidiabetic potential.
Mechanism of Action
The mechanism of action of 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
b) 2-[3-(3,3-Dimethyl-1-(2-sulfoethyl)indolin-2-ylidene)prop-1-enyl]-3,3-dimethyl-1-(2-sulfoethyl)-3H-indolium
- Structure : Incorporates sulfonate groups for water solubility and an indole-thiophene hybrid system.
- Properties : The sulfoethyl groups confer high aqueous solubility, making this compound suitable for dye-sensitized solar cells and bioimaging. In contrast, 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene is less polar, favoring organic solvent compatibility .
c) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Features a hydroxyl and methylamino chain instead of the methoxyphenyl-propenyl group.
- Properties: The hydroxyl group enables hydrogen bonding, improving crystallinity.
Crystallographic and Physicochemical Properties
Key Research Findings
- Electronic Properties: Methoxy and amino substituents modulate HOMO-LUMO gaps, with methoxy groups stabilizing the aromatic system via resonance, while amino groups enhance charge transfer .
- Structure-Activity Relationships (SAR) : Ortho-substituted methoxy groups may sterically hinder rotation, increasing planarity and π-conjugation, as seen in analogous naphthyl-thiophene hybrids .
- Crystallography : Planar structures (e.g., dihedral angles <3°) correlate with improved solid-state luminescence and mechanical stability, critical for optoelectronic devices .
Biological Activity
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene is a thiophene derivative that has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by a specific substitution pattern that enhances its chemical reactivity and biological efficacy. Research indicates that it may possess anti-inflammatory and anticancer properties, primarily through its action on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
The biological activity of this compound is primarily mediated through its role as a selective inhibitor of the STAT3 protein. The STAT3 pathway is crucial in various cellular processes, including inflammation, proliferation, and survival.
Key Mechanisms:
- Inhibition of STAT3 : The compound inhibits the phosphorylation and activation of STAT3, leading to decreased expression of pro-inflammatory cytokines and other mediators .
- Biochemical Pathways : By modulating the STAT3 pathway, this compound can influence downstream signaling cascades involved in cell survival and apoptosis .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound can be administered effectively through drinking water in experimental models. This route facilitates systemic distribution and bioavailability, which is critical for its therapeutic applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties : The inhibition of STAT3 leads to a reduction in pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by disrupting cancer cell signaling pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol | Similar aromatic substitution | Anti-inflammatory |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Different thiophene substitution | Anticancer properties |
The distinct substitution pattern of this compound contributes to its unique biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have demonstrated the biological effects of this compound:
- In Vitro Studies : Research has shown that this compound effectively reduces the viability of cancer cells in vitro by inducing apoptosis through the STAT3 pathway .
- In Vivo Models : Animal studies indicate that administration of this compound leads to significant reductions in tumor size and inflammatory markers compared to control groups .
Q & A
Q. What are the recommended synthetic routes for 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis can be achieved via Heck coupling or Suzuki-Miyaura cross-coupling , leveraging palladium-based catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) to couple thiophene derivatives with substituted aryl propenyl precursors. For the E-isomer, stereocontrol is critical; using polar aprotic solvents (e.g., DMF or DMA) at 80–100°C improves regioselectivity . Optimization includes:
- Catalyst loading : 1–5 mol% Pd.
- Base selection : K₂CO₃ or Et₃N for deprotonation.
- Additives : TBAB (tetrabutylammonium bromide) enhances solubility of aryl halides.
Post-synthesis, column chromatography (silica gel, hexane/EtOAc) purifies the product.
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and E-configured alkene protons (J = 15–16 Hz) .
- IR Spectroscopy : Confirm C=C (1630–1680 cm⁻¹) and thiophene C-S (600–800 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H···π) in crystalline form .
Advanced Research Questions
Q. How does the conjugation of the prop-1-enyl group with the thiophene ring influence electronic properties?
Methodological Answer: The E-configured propenyl group enhances π-conjugation, red-shifting absorption spectra (UV-Vis: λₐᵦₛ ~350–400 nm) and lowering HOMO-LUMO gaps. Computational studies (e.g., DFT/B3LYP/6-31G *) quantify charge distribution and orbital energies . Key steps:
- Optimize geometry using Gaussian08.
- Analyze frontier molecular orbitals (FMOs) for electron delocalization.
- Validate with cyclic voltammetry to measure oxidation/reduction potentials.
Q. How can researchers resolve contradictions in reported reactivity of thiophene derivatives under electrophilic substitution?
Methodological Answer: Contradictions often arise from substituent electronic effects or solvent polarity. For example:
- Regioselectivity : Electron-donating groups (e.g., methoxy) direct substitution to α-positions; electron-withdrawing groups favor β-positions.
- Solvent effects : Protic solvents stabilize transition states via hydrogen bonding, altering reaction pathways .
Experimental validation : Conduct parallel reactions with controlled substituents (e.g., nitro vs. methoxy) and monitor outcomes via HPLC or TLC.
Q. What strategies predict regioselectivity in electrophilic substitution on the thiophene ring?
Methodological Answer:
- Computational modeling : Use NBO (Natural Bond Orbital) analysis to identify electron-rich sites.
- Directing groups : Meta-methoxy substituents on the phenyl ring (e.g., 2-methoxy) inductively withdraw electron density from the thiophene β-position, favoring α-substitution .
- Kinetic vs. thermodynamic control : Vary temperature (e.g., 0°C vs. reflux) to isolate intermediates.
Q. What are the implications of crystal packing interactions (e.g., C–H···π) on material design?
Methodological Answer: Intermolecular interactions in the solid state (e.g., C–H···π, π–π stacking) influence charge transport in organic semiconductors. For this compound:
- X-ray analysis : Quantify dihedral angles between thiophene and phenyl rings (e.g., ~40° in similar compounds) .
- Hirshfeld surface analysis : Map interaction contributions (e.g., van der Waals vs. hydrogen bonding) .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
